molecular formula C20H25FN2O2 B5156033 N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide

N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide

Cat. No. B5156033
M. Wt: 344.4 g/mol
InChI Key: ZHPGOHGOMSXHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide, also known as Fentanyl, is a powerful synthetic opioid analgesic that is widely used in clinical settings for the management of severe pain. Fentanyl is a Schedule II controlled substance due to its high potential for abuse and addiction. In recent years, Fentanyl has gained notoriety as a drug of abuse and has been responsible for a significant number of overdose deaths worldwide. However, Fentanyl also has important applications in scientific research, particularly in the fields of pharmacology and neuroscience.

Mechanism of Action

N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide acts on the opioid receptors in the brain and spinal cord to produce its analgesic effects. N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide is a potent agonist of the mu-opioid receptor, which is the primary receptor responsible for mediating the effects of opioids in the central nervous system. N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide binds to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects
N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide produces a range of biochemical and physiological effects in the body, including analgesia, sedation, respiratory depression, and euphoria. N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide also has important cardiovascular effects, including the modulation of heart rate and blood pressure. N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide can cause significant respiratory depression at high doses, which can lead to respiratory arrest and death.

Advantages and Limitations for Lab Experiments

N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide has several advantages for use in lab experiments, including its high potency, selectivity for the mu-opioid receptor, and well-established pharmacological profile. N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide is also commercially available and can be easily obtained for use in research. However, N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide also has several limitations, including its high potential for abuse and addiction, as well as its potential to cause respiratory depression and other adverse effects.

Future Directions

There are several future directions for research involving N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide, including the development of new opioid-based analgesics with improved efficacy and safety profiles, the investigation of the mechanisms of opioid receptor activation, and the development of new therapeutic strategies for the treatment of opioid addiction. Additionally, there is a need for further research into the potential risks associated with the use of N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide in clinical settings and the development of strategies to mitigate these risks.

Synthesis Methods

N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide is synthesized from a precursor compound, N-phenethyl-4-piperidone, using a series of chemical reactions. The synthesis process involves the use of several reagents and solvents, including lithium aluminum hydride, hydrochloric acid, and acetic anhydride. The final product is purified using chromatography techniques to obtain pure N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide. The synthesis of N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide is a complex and time-consuming process that requires specialized knowledge and equipment.

Scientific Research Applications

N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide has important applications in scientific research, particularly in the fields of pharmacology and neuroscience. N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide is used as a tool compound to study the opioid receptor system and the mechanisms of opioid receptor activation. N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide is also used to investigate the pharmacokinetics and pharmacodynamics of opioids and to develop new opioid-based analgesics with improved efficacy and safety profiles.

properties

IUPAC Name

N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-22(20(24)19-3-2-14-25-19)15-17-9-12-23(13-10-17)11-8-16-4-6-18(21)7-5-16/h2-7,14,17H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPGOHGOMSXHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide

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